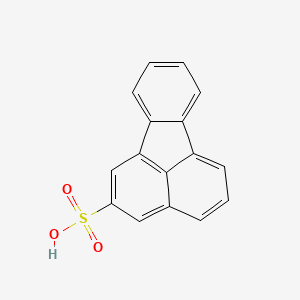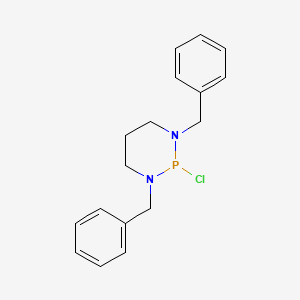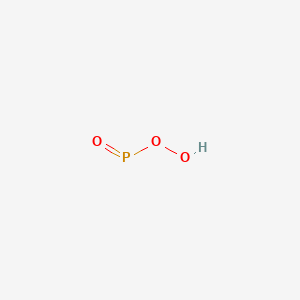
CID 18990785
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 18990785: is a chemical compound with the molecular formula HO₃P It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 18990785 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and application of the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 18990785 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in different fields.
Scientific Research Applications
Chemistry: In chemistry, CID 18990785 is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with biological molecules and its potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique properties may offer new avenues for treating various medical conditions.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its applications range from manufacturing to quality control, making it a versatile compound in industrial processes.
Mechanism of Action
The mechanism of action of CID 18990785 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in different fields.
Comparison with Similar Compounds
Uniqueness: CID 18990785 is unique due to its specific molecular structure and properties. While similar compounds may share some characteristics, this compound offers distinct advantages in certain applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
105582-62-5 |
|---|---|
Molecular Formula |
HO3P |
Molecular Weight |
79.980 g/mol |
InChI |
InChI=1S/HO3P/c1-3-4-2/h1H |
InChI Key |
LNKUSSOHBKJZJX-UHFFFAOYSA-N |
Canonical SMILES |
OOP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
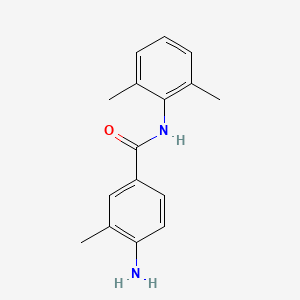


![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
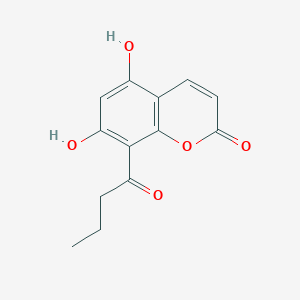
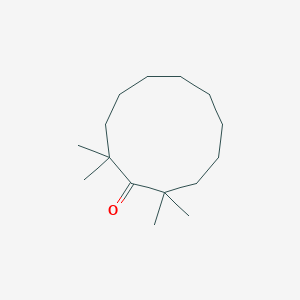
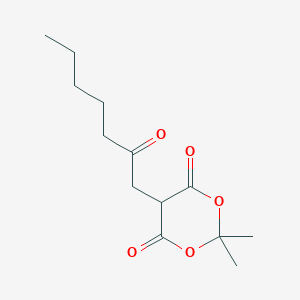
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

